molecular formula C10H9NO3 B8723820 5-Ethyl Isatoic Anhydride

5-Ethyl Isatoic Anhydride

Cat. No. B8723820
M. Wt: 191.18 g/mol
InChI Key: AOLRYSKAEQDNAA-UHFFFAOYSA-N
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Patent
US04377580

Procedure details

A mixture of 6-ethyl-2H-3,1-benzoxazine-2,4(1H)-dione (19.55 g) and urea (6.18 g) in dry N,N-dimethylformamide (98 ml) was heated under reflux for 3 hours and 40 minutes. After the reaction mixture was cooled to ambient temperature, to the mixture was added water with stirring to give crystals, which were separated by filtration, washed with water and dried under reduced pressure to give crystalline 6-ethyl-1H,3H-quinazoline-2,4-dione (11.74 g).
Quantity
19.55 g
Type
reactant
Reaction Step One
Name
Quantity
6.18 g
Type
reactant
Reaction Step One
Quantity
98 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]2[NH:11][C:10](=[O:12])[O:9][C:8](=O)[C:7]=2[CH:14]=1)[CH3:2].[NH2:15]C(N)=O.O>CN(C)C=O>[CH2:1]([C:3]1[CH:14]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:11][C:10](=[O:12])[NH:15][C:8]2=[O:9])[CH3:2]

Inputs

Step One
Name
Quantity
19.55 g
Type
reactant
Smiles
C(C)C=1C=CC2=C(C(OC(N2)=O)=O)C1
Name
Quantity
6.18 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
98 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours and 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
to give crystals, which
CUSTOM
Type
CUSTOM
Details
were separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C2C(NC(NC2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.74 g
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.